Ethyl 1-cyclopropylpyrazole-4-carboxylate
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Overview
Description
Ethyl 1-cyclopropylpyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a cyclopropyl group at the 1-position of the pyrazole ring. It is used in various fields of scientific research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with cyclopropyl hydrazine under acidic conditions, followed by cyclization to form the pyrazole ring . The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyclopropylpyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acids, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Ethyl 1-cyclopropylpyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate
- Ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
- Ethyl 1-benzyl-5-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 1-cyclopropylpyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group at the 1-position and the ethyl ester at the 4-position differentiates it from other pyrazole derivatives, potentially leading to unique reactivity and biological activity profiles .
Properties
IUPAC Name |
ethyl 1-cyclopropylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-5-10-11(6-7)8-3-4-8/h5-6,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGTVBWCUZVUJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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